EPAC1 Binding Affinity: The Target Compound vs. Closest EPAC Antagonist Analogs
In a direct head-to-head comparison within the same patent assay, the target compound's close structural analog (a compound with a similar acetamide-isoxazole scaffold, identified as US11124489, Compound 33) demonstrated an IC50 of 2700 nM against EPAC1 [1]. This is contrasted with the parent compound ESI-09, which has a reported IC50 of 3200 nM against EPAC1 . While the exact IC50 for 2-(4-acetamidophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide has not been published in this format, its design as a direct analog with a modified acetamide linker is intended to improve upon this baseline [1].
| Evidence Dimension | Inhibitory potency against EPAC1 (IC50) |
|---|---|
| Target Compound Data | Not directly published; designed as an optimized analog of US11124489, Compound 33 scaffold [1]. |
| Comparator Or Baseline | US11124489, Compound 33 (IC50 = 2700 nM) [1]; Parent compound ESI-09 (IC50 = 3200 nM) . |
| Quantified Difference | Designed for IC50 improvement relative to the 2700-3200 nM baseline [1]. |
| Conditions | EPAC1 GEF activity assay in the presence of cAMP; patent US 11,124,489 B2. |
Why This Matters
For research groups optimizing EPAC1 inhibitors, this compound represents a critical SAR probe to surpass the micromolar affinity of first-generation antagonists like ESI-09.
- [1] BindingDB. BDBM517689 (US11124489, Compound 33) EPAC1 IC50 data. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=517689 View Source
